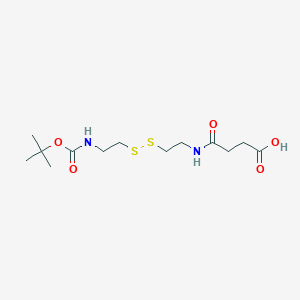

Boc-Cystamine-Suc-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-Cystamine-Suc-OH, also known as 2,2-Dimethyl-4,13-dioxo-3-oxa-8,9-dithia-5,12-diazahexadecan-16-oic acid or N2-t-Butyloxycarbonyl-2,2’-disulfanediyldiethanamine succinamic acid, is a chemical compound used in scientific research .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H24N2O5S2. The InChI code for this compound is 1S/C13H24N2O5S2/c1-13(2,3)20-12(19)15-7-9-22-21-8-6-14-10(16)4-5-11(17)18/h4-9H2,1-3H3,(H,14,16)(H,15,19)(H,17,18) .Applications De Recherche Scientifique

Chemical Warfare Agent Detection :The cystamine conjugate [(BocNH)Fc(CO)CSA]2, related to Boc-Cystamine-Suc-OH, was used to detect chemical warfare agents (CWAs). On gold substrates, it reacts with CWA mimics, altering the redox properties of the ferrocene (Fc) group. This change is detectable through methods like cyclic voltammetry and X-ray photoelectron spectroscopy (Khan et al., 2007).

Gene Transfer Applications :Derivatives of polyethylenimine (PEI) with cystamine periphery (PEI-Cys), utilizing a structure similar to this compound, were developed for gene transfer. These derivatives are designed to reduce carrier-associated cytotoxicity and enhance transfection activity, offering potential applications in gene therapy and research (Wang et al., 2011).

Radioprotective Potential Evaluation :Cystamine, a component of this compound, was studied for its radioprotective properties using the ferrous sulfate (Fricke) dosimeter. This research is crucial for understanding the chemical basis of radiation protection in clinical radiation therapy and treatment of central nervous system disorders in animal models (Meesat et al., 2012).

Peptide Synthesis :Di-Boc-cystamine serves as a building block for peptide synthesis, highlighting its role in the formation of complex organic structures, which is essential for the development of new pharmaceuticals and biomolecules (Bolte & Sakhaii, 2004).

Enkephalins Synthesis for Opiate Receptor Research :this compound-related compounds were used in synthesizing thiol-containing enkephalins to study opiate receptors. This research contributes to understanding the molecular mechanisms of opiate receptors, crucial for developing new treatments for pain and addiction (Kodama et al., 1987).

Hydrogel Formation for Biomedical Applications :Compounds structurally similar to this compound, such as boronic acid-based cross-linkers incorporating cystamine, were used to create hydrogels. These hydrogels have pH, glucose, and redox-responsive features, along with self-healing properties, making them suitable for smart medical devices and drug delivery systems (Guo et al., 2017).

Synthesis of Ferrocene Derivatives for Electrochemical Studies :Ferrocene amide cystamine derivatives, related to this compound, were synthesized for electrochemical studies. These derivatives have potential applications in developing sensors and other electrochemically based devices (Shipman et al., 2012).

Mécanisme D'action

Target of Action

Boc-Cystamine-Suc-OH is a complex compound used in the synthesis of antibody-drug conjugates (ADCs) Adcs typically target cancer cells, delivering cytotoxic drugs directly to these cells while sparing healthy cells .

Mode of Action

As a component of adcs, it likely plays a role in linking the antibody to the cytotoxic drug . This linkage is crucial for the selective delivery of the drug to the target cells .

Biochemical Pathways

Adcs, which utilize compounds like this compound, typically affect pathways related to cell death and survival, particularly in cancer cells .

Pharmacokinetics

As a component of adcs, its bioavailability would be influenced by factors such as the stability of the adc, the rate of release of the drug from the adc, and the efficiency of the adc in reaching the target cells .

Result of Action

As a component of adcs, it contributes to the selective delivery of cytotoxic drugs to target cells, leading to cell death .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence its stability and efficacy .

Safety and Hazards

Propriétés

IUPAC Name |

4-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5S2/c1-13(2,3)20-12(19)15-7-9-22-21-8-6-14-10(16)4-5-11(17)18/h4-9H2,1-3H3,(H,14,16)(H,15,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIJUJORRFBJFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSSCCNC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2424155.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2424157.png)

![2-(Cyclopropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2424159.png)

![3-benzyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2424163.png)

![1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2424166.png)

![2-[6-(3,4-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2424170.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2424172.png)

![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2424174.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2424178.png)